Enhanced Lipophilicity vs. Unsubstituted Phenyl Analog (1.75 vs. 1.6 LogP)
The ortho-bromo substituent in 1-(2-bromophenyl)-5-methyl-1H-tetrazole increases lipophilicity compared to the unsubstituted phenyl analog. The target compound has a predicted LogP of 1.75 , while 5-methyl-1-phenyl-1H-tetrazole has a reported XLogP3-AA of 1.6 [1]. This quantifiable increase in LogP enhances predicted membrane permeability, a critical factor for intracellular target engagement or oral bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.75 (predicted) |
| Comparator Or Baseline | 5-methyl-1-phenyl-1H-tetrazole: 1.6 (XLogP3-AA) |
| Quantified Difference | ΔLogP = +0.15 |
| Conditions | In silico prediction (Chemsrc) / PubChem XLogP3-AA |
Why This Matters
A higher LogP value directly correlates with improved membrane permeability and a potentially superior pharmacokinetic profile, making this compound a more valuable starting point for optimizing orally bioavailable drug candidates.
- [1] PubChem. 5-Methyl-1-phenyl-1H-tetrazole. https://pubchem.ncbi.nlm.nih.gov/compound/275678 View Source
